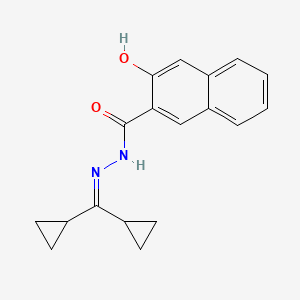![molecular formula C54H45NO2S B14162082 (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate CAS No. 3403-34-7](/img/structure/B14162082.png)
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate is a complex organic compound with the molecular formula C54H45NO2S and a molecular weight of 772.023 . This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of triphenylmethyl derivatives, followed by their reaction with appropriate reagents to introduce the amino and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethyl (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate: Contains similar functional groups but differs in the arrangement of atoms.
Diphenylmethyl (2S)-2-[(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanamido]propanoate: Another related compound with additional amide functionality.
Uniqueness
(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
3403-34-7 |
|---|---|
Fórmula molecular |
C54H45NO2S |
Peso molecular |
772.0 g/mol |
Nombre IUPAC |
benzhydryl 2-(tritylamino)-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C54H45NO2S/c56-52(57-51(42-25-9-1-10-26-42)43-27-11-2-12-28-43)50(55-53(44-29-13-3-14-30-44,45-31-15-4-16-32-45)46-33-17-5-18-34-46)41-58-54(47-35-19-6-20-36-47,48-37-21-7-22-38-48)49-39-23-8-24-40-49/h1-40,50-51,55H,41H2 |
Clave InChI |
KNGMYYZYENZVHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
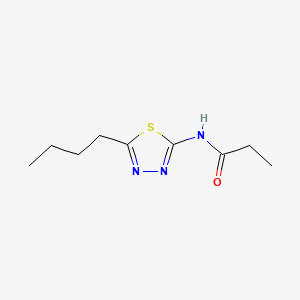
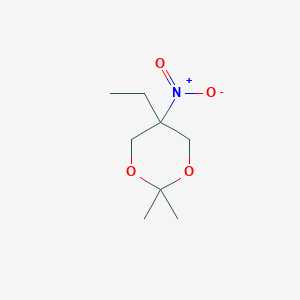
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
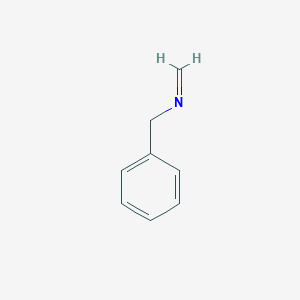
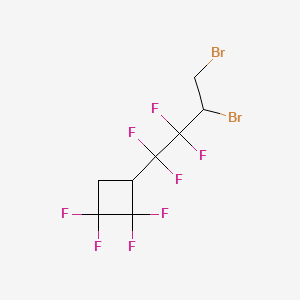
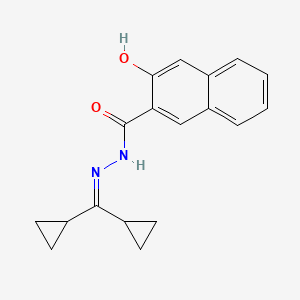
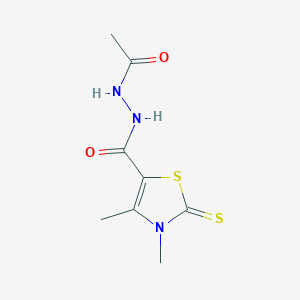
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
